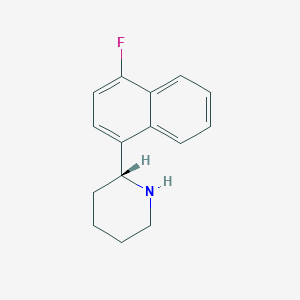
Piperidine,2-(4-fluoro-1-naphthalenyl)-,(2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine,2-(4-fluoro-1-naphthalenyl)-,(2R)-: is a chiral compound with significant interest in various scientific fields. It features a piperidine ring substituted with a 4-fluoro-1-naphthalenyl group, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-1-naphthaldehyde and ®-piperidine.
Condensation Reaction: The 4-fluoro-1-naphthaldehyde undergoes a condensation reaction with ®-piperidine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is purified using techniques like column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of Piperidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Piperidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can participate in substitution reactions, where the fluorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as sodium hydride and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: N-oxides of Piperidine,2-(4-fluoro-1-naphthalenyl)-,(2R)-.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Piperidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
- Piperidine,2-(4-chloro-1-naphthalenyl)-,(2R)-
- Piperidine,2-(4-bromo-1-naphthalenyl)-,(2R)-
- Piperidine,2-(4-methyl-1-naphthalenyl)-,(2R)-
Comparison:
- Piperidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions.
- The chloro, bromo, and methyl analogs exhibit different chemical and physical properties due to the nature of the substituents, affecting their applications and behavior in reactions.
Properties
Molecular Formula |
C15H16FN |
|---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
(2R)-2-(4-fluoronaphthalen-1-yl)piperidine |
InChI |
InChI=1S/C15H16FN/c16-14-9-8-13(15-7-3-4-10-17-15)11-5-1-2-6-12(11)14/h1-2,5-6,8-9,15,17H,3-4,7,10H2/t15-/m1/s1 |
InChI Key |
AXCCAUZOCGOYTD-OAHLLOKOSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC=C(C3=CC=CC=C23)F |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C3=CC=CC=C23)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


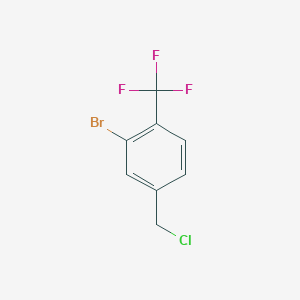
![3-Methoxy-6-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13143528.png)


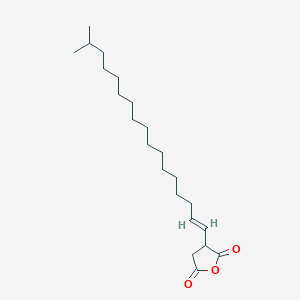
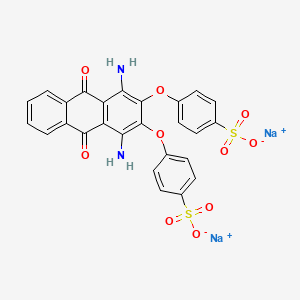
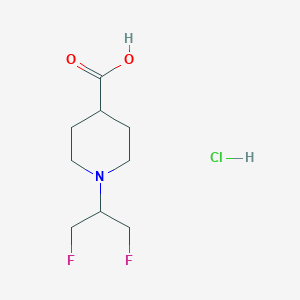
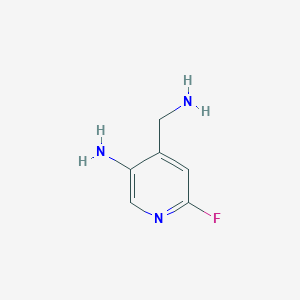
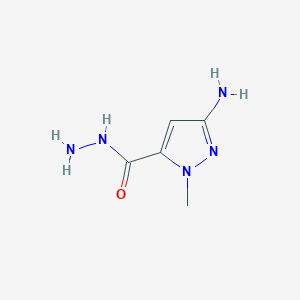
![Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine](/img/structure/B13143592.png)
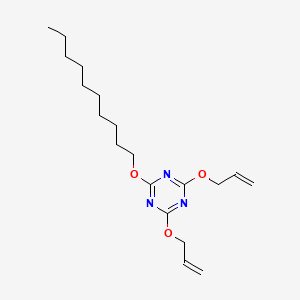
![({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile](/img/structure/B13143595.png)
![1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride](/img/structure/B13143600.png)

